

Ceralasertib: A Technical Guide to a Leading ATR Inhibitor in Oncology

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An In-depth Whitepaper on the Discovery, Development, and Mechanism of Action of a Key DNA Damage Response Modulator

Executive Summary

Ceralasertib (AZD6738) is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a pivotal regulator of the DNA Damage Response (DDR) pathway.[1][2][3] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of Ceralasertib for researchers, scientists, and drug development professionals. We delve into its mechanism of action, summarize key quantitative data from seminal studies, and provide detailed experimental protocols for its investigation. Visualizations of the core signaling pathways and experimental workflows are included to facilitate a deeper understanding of this promising anti-cancer agent.

Introduction: Targeting the DNA Damage Response

The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counter this, cells have evolved a complex network of signaling pathways collectively known as the DNA Damage Response (DDR).[4] A key player in the DDR is the ATR kinase, which is activated in response to single-stranded DNA (ssDNA) regions that arise from stalled DNA replication forks, a phenomenon known as replication stress.[2][5] Many cancer cells exhibit high levels of replication stress due to oncogene activation and defects in cell cycle regulation, making them particularly dependent on the ATR pathway for survival.[5] This dependency creates a therapeutic window for ATR inhibitors, which can selectively kill



cancer cells by exacerbating their intrinsic genomic instability.[4] Ceralasertib was developed by AstraZeneca as a potent and selective ATR inhibitor to exploit this vulnerability.[6][7]

Discovery and Preclinical Development of Ceralasertib (AZD6738)

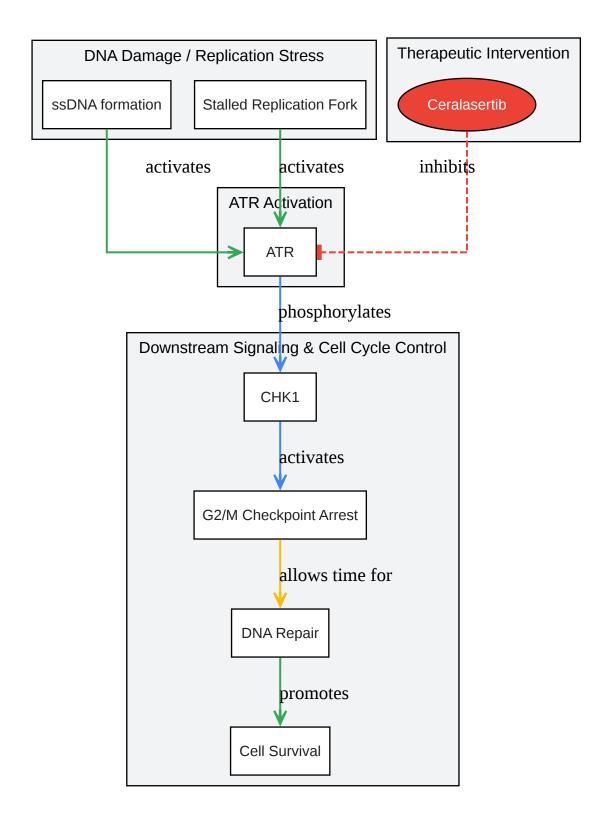
The development of Ceralasertib (AZD6738) stemmed from the optimization of a morpholino-pyrimidine series of compounds.[7] The goal was to identify a potent and selective ATR inhibitor with favorable pharmacokinetic properties for oral administration.[8][9] This effort led to the discovery of Ceralasertib, which demonstrated excellent potency, selectivity, and preclinical pharmacokinetic characteristics.[8]

Mechanism of Action

Ceralasertib is an ATP-competitive inhibitor of the ATR serine/threonine kinase.[6][10] In response to replication stress, ATR is activated and phosphorylates a multitude of downstream substrates, most notably Checkpoint Kinase 1 (CHK1).[5][10] This phosphorylation cascade initiates cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair and preventing cells with damaged DNA from entering mitosis.[2][11] By inhibiting ATR, Ceralasertib prevents the phosphorylation and activation of CHK1, abrogating the cell cycle checkpoint.[2] [11] This forces cancer cells with high levels of DNA damage to proceed into mitosis, leading to mitotic catastrophe and subsequent apoptosis.[12]

A key concept in the application of Ceralasertib is "synthetic lethality." This occurs when the inhibition of ATR is lethal to cancer cells that have pre-existing defects in other DDR pathways, such as mutations in the ATM gene.[13] ATM is another critical DDR kinase that is primarily activated by double-strand DNA breaks. In ATM-deficient tumors, cells become more reliant on ATR for survival, making them exquisitely sensitive to ATR inhibition.[7][13]





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Caption: Ceralasertib inhibits the ATR signaling pathway.



In Vitro Activity

Ceralasertib has demonstrated potent inhibition of ATR kinase activity in enzymatic assays and robust anti-proliferative effects in a wide range of cancer cell lines.[6][14]

Table 1: In Vitro Potency of Ceralasertib

Assay Type	Target	IC50	Source
Enzymatic Assay	ATR Kinase	1 nM	[12][14]
Cellular Assay (pCHK1 Ser345)	ATR Kinase	74 nM	[6]

Ceralasertib has shown single-agent anti-proliferative activity in numerous cancer cell lines, with enhanced sensitivity observed in cell lines with defects in the ATM pathway.[2][6]

Table 2: Monotherapy Proliferation IC50 Values for Ceralasertib in Selected Cancer Cell Lines

Cell Line	Cancer Type	ATM Status	IC50 (μM)	Source
LoVo	Colorectal Cancer	Proficient	< 1	[6]
FaDu	Head and Neck Cancer	Proficient	>1	[2]
FaDu ATM-/-	Head and Neck Cancer	Deficient	<1	[2]

Furthermore, Ceralasertib has demonstrated synergistic effects when combined with various DNA-damaging agents, including chemotherapy and PARP inhibitors.[2][6]

In Vivo Preclinical Studies

In vivo studies using xenograft models have confirmed the anti-tumor activity of Ceralasertib, both as a monotherapy and in combination therapies.[6][12] Oral administration of Ceralasertib



has been shown to inhibit tumor growth in a dose-dependent manner, particularly in ATM-deficient tumor models.[6]

Table 3: In Vivo Monotherapy Efficacy of Ceralasertib in Xenograft Models

Xenograft Model	Cancer Type	Dosing	Outcome	Source
ATM-deficient	Various	Chronic daily oral dosing	Significant dose- dependent tumor growth inhibition	[6]
ATM-proficient	Various	Chronic daily oral dosing	Minimal tumor growth inhibition	[6]

Combination studies have shown that Ceralasertib significantly enhances the anti-tumor activity of chemotherapy agents like carboplatin and PARP inhibitors like olaparib.[2][6]

Pharmacokinetics

Preclinical pharmacokinetic studies in mice have shown that Ceralasertib is orally bioavailable. [15] Interestingly, dose-dependent bioavailability was observed, with greater than proportional increases in exposure as the dose increased, suggesting saturable first-pass metabolism.[16] Ceralasertib distributes rapidly and extensively to most tissues, with the exception of the brain and spinal cord.[16][15]

Table 4: Preclinical Pharmacokinetic Parameters of Ceralasertib in Mice

Parameter	Observation	Source
Bioavailability	Dose-dependent, ~two-fold increase between lowest and highest doses	[16]
Metabolism	Saturable first-pass (intestinal and gut)	[16]
Distribution	Rapid and extensive to most tissues (except CNS)	[16]



Clinical Development of Ceralasertib

Ceralasertib has been and continues to be evaluated in numerous clinical trials across a wide range of solid tumors, both as a monotherapy and in combination with various anti-cancer agents.[17][18][19]

Phase I Studies

Initial Phase I trials were designed to determine the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase II dose (RP2D) of Ceralasertib. These studies also evaluated the pharmacokinetic and pharmacodynamic profiles of the drug in patients. The primary dose-limiting toxicity observed with Ceralasertib has been hematological, particularly thrombocytopenia.[17]

Table 5: Recommended Phase II Doses (RP2D) of Ceralasertib in Combination Therapies

Combination Agent	Ceralasertib RP2D	Cycle	Source
Paclitaxel (weekly)	240 mg BID, days 1- 14	28-day	[20]
Carboplatin (AUC5)	40 mg QD, days 1-2	21-day	[21]
Olaparib	160 mg, days 1-7	28-day	[22]
Durvalumab	240 mg BID, days 15- 28	28-day	[23][24]

Phase II/III Studies and Clinical Efficacy

Phase II trials have evaluated the anti-tumor activity of Ceralasertib in various cancer types and patient populations. Promising signals of efficacy have been observed in several settings.

 Combination with Paclitaxel: In a Phase I study with an expansion cohort in refractory solid tumors, the combination of Ceralasertib and weekly paclitaxel demonstrated an overall confirmed response rate of 25.5%.[25] Notably, in patients with melanoma who had failed prior anti-PD1 therapy, the response rate was 33.3%.[20]



- Combination with Durvalumab (anti-PD-L1): In a Phase II study in patients with advanced gastric cancer, the combination of Ceralasertib and durvalumab showed an overall response rate of 22.6%.[23][24] In patients with non-small cell lung cancer (NSCLC) with RAS mutations, this combination has also shown promising survival rates.[26] A Phase III trial (LATIFY) is currently evaluating this combination versus docetaxel in NSCLC patients who have progressed on prior anti-PD-(L)1 therapy and platinum-based chemotherapy.[27]
- Combination with Olaparib (PARP inhibitor): In the plasmaMATCH trial for triple-negative breast cancer, the combination of olaparib and Ceralasertib resulted in a confirmed objective response rate of 17.1%.[22] Responses were observed in patients both with and without germline BRCA1/2 mutations.[22]

Early clinical evidence also supports the synthetic lethal interaction between ATR inhibition and ATM deficiency. In a Phase I study of Ceralasertib in combination with olaparib, clinical benefit was observed in patients with tumors harboring deleterious ATM mutations.[13]

Experimental Protocols

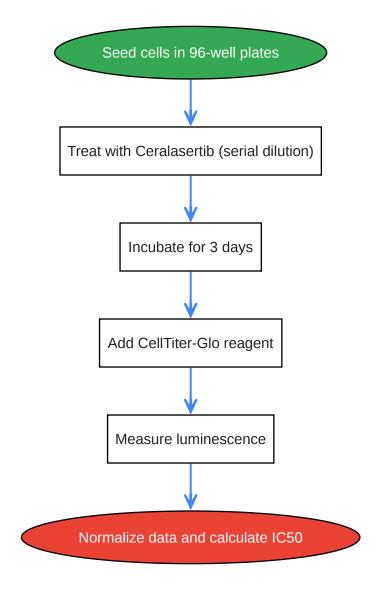
This section provides an overview of the methodologies for key experiments cited in the development of Ceralasertib.

In Vitro Cell Proliferation Assay

- Objective: To determine the half-maximal inhibitory concentration (IC50) of Ceralasertib on cancer cell lines.
- · Methodology:
 - Cells are seeded in 96-well plates at a density that allows for logarithmic growth during the treatment period.[2]
 - The following day, cells are treated with a serial dilution of Ceralasertib or DMSO as a vehicle control.
 - After a 3-day incubation period, cell viability is assessed using a commercially available assay such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[12]



- Luminescence is measured using a plate reader.
- Data is normalized to the DMSO-treated controls, and IC50 values are calculated using non-linear regression analysis in software like GraphPad Prism.[12]



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Caption: Workflow for an in vitro cell proliferation assay.

Western Blotting for Phospho-CHK1

- Objective: To confirm the on-target activity of Ceralasertib by measuring the inhibition of ATR-mediated CHK1 phosphorylation.
- · Methodology:



- Cancer cells are treated with increasing concentrations of Ceralasertib for a specified time
 (e.g., 24 hours).[2]
- Cells are then lysed in a suitable buffer containing protease and phosphatase inhibitors.
- Protein concentration in the lysates is determined using a BCA assay.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked and then incubated with primary antibodies against phospho-CHK1 (Ser345) and total CHK1. An antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.
- The membrane is then incubated with corresponding secondary antibodies conjugated to horseradish peroxidase.
- Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

- Objective: To evaluate the anti-tumor efficacy of Ceralasertib in a living organism.
- Methodology:
 - Human cancer cells are implanted subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
 - Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
 - Mice are randomized into treatment and control groups.
 - Ceralasertib is administered orally at various doses and schedules. The control group receives a vehicle.
 - Tumor volume is measured regularly (e.g., twice weekly) using calipers.



- Body weight is also monitored as an indicator of toxicity.
- At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for pCHK1 or immunohistochemistry for yH2AX).

Conclusion and Future Directions

Ceralasertib has emerged as a leading clinical-stage ATR inhibitor with a well-defined mechanism of action and a strong preclinical rationale for its use in oncology.[10] Clinical studies have demonstrated its manageable safety profile and promising anti-tumor activity, particularly in combination with DNA-damaging agents and immunotherapy.[17][20][21][23] The principle of synthetic lethality with ATM deficiency provides a clear patient selection strategy that is being actively explored in clinical trials.[13]

Future research will likely focus on identifying additional predictive biomarkers of response to Ceralasertib, optimizing combination strategies, and expanding its application to other tumor types with inherent dependencies on the ATR pathway. The ongoing and planned clinical trials will be crucial in defining the ultimate role of Ceralasertib in the armamentarium of cancer therapeutics.[18][27] The development of Ceralasertib represents a significant advancement in the field of targeted cancer therapy, offering a new approach to exploit the genomic instability of cancer cells.

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References

- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What is Ceralasertib used for? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Molecular Pathways: Targeting ATR in Cancer Therapy PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory





- 6. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. ATR inhibitor AZD6738 increases the sensitivity of colorectal cancer cells to 5-fluorouracil by inhibiting repair of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. ASCO American Society of Clinical Oncology [asco.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Dose-Dependent Bioavailability and Tissue Distribution of the ATR Inhibitor AZD6738 (ceralasertib) in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dose-dependent bioavailability and tissue distribution of the ATR inhibitor AZD6738 (ceralasertib) in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ceralasertib NCI [dctd.cancer.gov]
- 18. Facebook [cancer.gov]
- 19. clinicaltrials.eu [clinicaltrials.eu]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. jitc.bmj.com [jitc.bmj.com]
- 24. Phase II study of ceralasertib (AZD6738) in combination with durvalumab in patients with advanced gastric cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ascopubs.org [ascopubs.org]
- 26. Combination of Ceralasertib and Durvalumab Shows Activity in Phase II Trial of Advanced NSCLC - The ASCO Post [ascopost.com]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
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